

Structure-activity relationship of Adenosine-2carboxamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest						
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An In-depth Technical Guide on the Structure-Activity Relationship of **Adenosine-2-Carboxamide** Analogs

For Researchers, Scientists, and Drug Development Professionals

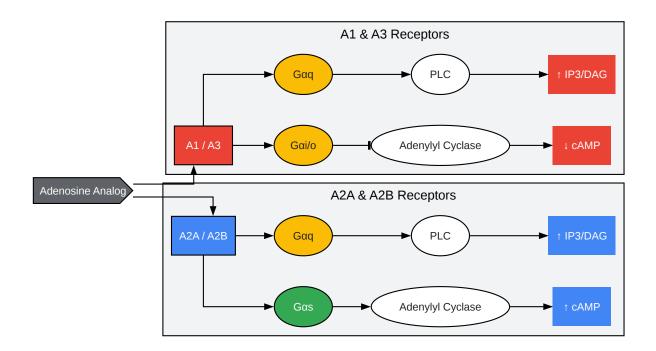
This guide provides a detailed examination of the structure-activity relationships (SAR) of adenosine-2-carboxamide analogs, a critical class of ligands targeting adenosine receptors. Understanding these relationships is paramount for the rational design of potent and selective therapeutic agents for a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer.[1][2] This document outlines the key structural modifications influencing ligand affinity and efficacy, presents quantitative data in a structured format, details common experimental protocols, and illustrates relevant biological and experimental pathways.

Adenosine Receptor Signaling Pathways

Adenosine exerts its physiological effects through four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] These receptors are coupled to different G proteins and thus trigger distinct intracellular signaling cascades. The A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] Conversely, the A2A and A2B receptors are predominantly coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP production.[3][6][7] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C



(PLC) pathway, which results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium.[4][8]



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Caption: Adenosine Receptor Signaling Pathways.

Structure-Activity Relationship of Adenosine-2-Carboxamide Analogs

The adenosine scaffold offers several positions for chemical modification to modulate receptor affinity, selectivity, and efficacy. For **adenosine-2-carboxamide** analogs, the most critical positions for SAR are the C2, N6, and C5' positions.

Modifications at the C2-Position

Substitution at the C2-position of the adenine ring is a key determinant of affinity and selectivity, particularly for the A2A receptor. The introduction of a carboxamide group at this position is a foundational element of this class of analogs. Further modifications to this carboxamide, or the



introduction of other substituents like alkynes, thioethers, and secondary amines, can significantly enhance affinity for the A2A receptor.[9][10] For instance, the presence of a 2-(2-phenylethyl)amino modification is conducive to enhanced A2A receptor affinity.[9] Bulky C2 substituents can also promote stable and long-lived binding, leading to sustained agonist responses.[11]

Modifications at the N6-Position

The N6-position of the adenine ring is crucial for differentiating between A1 and A3 receptor affinity and the other subtypes. Small alkyl or cycloalkyl substituents, such as cyclopentyl in N6-cyclopentyladenosine (CPA), generally confer high A1 receptor affinity and selectivity.[12][13] For A3 receptor agonists, N6-benzyl modifications are often favored, and the presence of a meta-substituted benzyl group can enhance affinity.[14] Combining N6 modifications with changes at other positions is a common strategy to fine-tune selectivity.

Modifications at the Ribose Moiety (C5'-Position)

The ribose moiety, particularly the C5'-position, plays a significant role in the potency and selectivity of adenosine analogs. The introduction of a 5'-N-alkyluronamide, as seen in the non-selective agonist NECA (5'-N-ethylcarboxamidoadenosine), tends to maintain or enhance selectivity for the A2A and A3 receptors.[9][14] This modification is often combined with C2 and N6 substitutions to create highly potent and selective agonists.[9]

Quantitative Data on Adenosine-2-Carboxamide Analogs

The following tables summarize the binding affinities (Ki) and potencies (EC50) of representative **adenosine-2-carboxamide** analogs at human adenosine receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of **Adenosine-2-Carboxamide** Analogs



Compound	A1	A2A	A2B	А3	Reference
Adenosine	~1000	~2000	>10000	~5000	[9]
NECA	13	14	1200	25	[15]
CGS-21680	245	15	>10000	830	[10]
(S)- PHPNECA	1400	120	220	1300	[16]
IB-MECA	2330	3300	>10000	1.3	[17]
CI-IB-MECA	3440	3320	>10000	0.33	[17]
CVT-3619	55	>11000	>55000	>1100	[18]

Table 2: Potency (EC50, nM) of Adenosine-2-Carboxamide Analogs in Functional Assays

Compound	Receptor	Assay Type	EC50 (nM)	Reference
NECA	A2B	cAMP Accumulation	1160	[19]
(S)-PHPNECA	A2B	Adenylyl Cyclase	220	[16]
IB-MECA	A3	Gi/Go Activation	18800	[20]
CGS-21680	A2A	cAMP Accumulation	19	[10]

Experimental Protocols

The characterization of **adenosine-2-carboxamide** analogs involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and physiological effects.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor subtype.



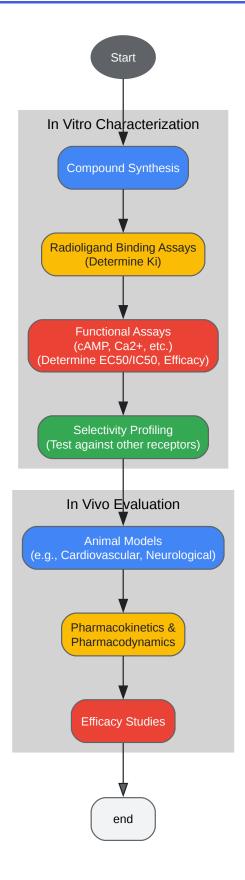
- Membrane Preparation: Cells stably expressing the desired human adenosine receptor subtype (e.g., HEK-293 or CHO cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.[21][22]
- Assay Procedure: A fixed concentration of a radiolabeled ligand (e.g., [3H]CGS21680 for A2A) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.[22]
- Data Analysis: The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

These assays measure the ability of a compound to activate or inhibit the receptor's signaling pathway.

- Cell Culture: CHO or HEK-293 cells expressing the receptor of interest are cultured in 24well plates.[22]
- Assay Procedure: The cells are treated with the test compound in the presence of an
 inhibitor of phosphodiesterase (e.g., rolipram) to prevent cAMP degradation. For Gi-coupled
 receptors (A1, A3), the assay is often performed in the presence of forskolin to stimulate
 basal cAMP levels, and the inhibitory effect of the agonist is measured.[22]
- cAMP Measurement: Intracellular cAMP levels are quantified using methods such as competitive protein binding assays or HTRF (Homogeneous Time-Resolved Fluorescence).
 [19][22]
- Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.





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Caption: General Experimental Workflow for Ligand Characterization.

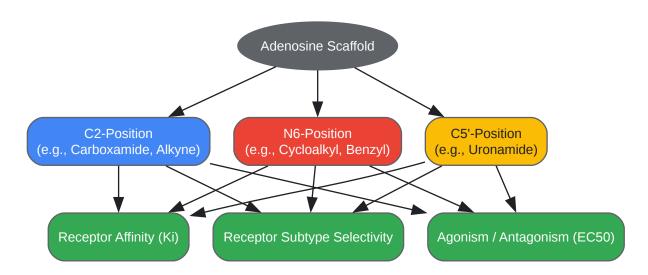


In Vivo Studies

In vivo studies are conducted to evaluate the physiological effects of the compounds in living organisms. For example, in conscious spontaneously hypertensive rats, the hemodynamic responses (e.g., changes in mean arterial pressure and heart rate) to the administration of adenosine agonists are measured to assess their cardiovascular effects.[23] Another common in vivo assay in mice is the measurement of drug-induced hypothermia, as activation of any of the four adenosine receptors can cause a drop in body temperature.[24]

Logical Relationships in SAR

The design of selective adenosine receptor ligands is a multifactorial process where modifications at different positions of the adenosine scaffold have interdependent effects on the final pharmacological profile of the compound.



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Caption: Logical Relationships in SAR for Adenosine Analogs.

Conclusion

The structure-activity relationship of **adenosine-2-carboxamide** analogs is a well-explored area that has yielded numerous potent and selective ligands for adenosine receptors. The key to designing subtype-selective compounds lies in the strategic combination of modifications at the C2, N6, and C5' positions of the adenosine scaffold. A thorough understanding of these SAR principles, supported by robust experimental characterization, is essential for the



continued development of novel therapeutics targeting the adenosinergic system. The data and protocols presented in this guide serve as a comprehensive resource for researchers in this field.

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- To cite this document: BenchChem. [Structure-activity relationship of Adenosine-2-carboxamide analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12103550#structure-activity-relationship-of-adenosine-2-carboxamide-analogs]

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